6-Bromo-1,5-dimethyl-1H-benzo[d][1,2,3]triazole
Description
Historical Context and Discovery
6-Bromo-1,5-dimethyl-1H-benzo[d]triazole emerged as a derivative of benzotriazole chemistry during advancements in heterocyclic synthesis in the late 20th and early 21st centuries. While benzotriazoles were first synthesized in the late 19th century, brominated and alkylated variants gained prominence with the development of catalytic cross-coupling reactions and regioselective substitution techniques. The compound’s synthesis was reported in patents such as CN103880745A (2014), which outlined methods for brominated tetrahydroisoquinoline derivatives using intermediates like 3-bromophenylacetonitrile. Its structural characterization was further refined through PubChem entries (CID 154727351, CID 20300393), which documented its molecular properties and synthetic pathways.
Structural Classification and Nomenclature
The compound belongs to the benzotriazole family, featuring a fused benzene and triazole ring system. Its IUPAC name, 6-bromo-1,5-dimethyl-1H-benzo[d]triazole , reflects its substitution pattern:
- Bromo at position 6 of the benzene ring.
- Methyl groups at positions 1 (triazole ring) and 5 (benzene ring).
Molecular Formula : C₈H₈BrN₃
Molecular Weight : 226.07 g/mol.
Properties
IUPAC Name |
6-bromo-1,5-dimethylbenzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-7-8(4-6(5)9)12(2)11-10-7/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZRMCJPYHDQMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)N(N=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of 6-Bromo-1,5-dimethyl-1H-benzo[d]triazole
General Synthetic Strategy
The synthesis of benzotriazoles, including 6-Bromo-1,5-dimethyl derivatives, typically involves:
- Starting from substituted anilines or haloanilines (e.g., 2-bromo-4,6-dimethylaniline)
- Diazotization followed by azidation to form aryl azides
- Lithiation and intramolecular cyclization directed by the azide group to form the benzotriazole ring.
This approach allows regioselective formation of the benzotriazole ring with the desired substitution pattern.
Stepwise Preparation Procedure
Bromination and Methylation of Aniline Precursors
- Starting material: 2-bromo-4,6-dimethylaniline is prepared via selective bromination of appropriately substituted anilines.
- Conditions: Bromination is typically carried out under controlled conditions to avoid overbromination, using bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or chloroform.
Diazotization and Azidation
- The aniline derivative undergoes diazotization with sodium nitrite in acidic aqueous media (e.g., HCl) at low temperatures (0–5 °C).
- The resulting diazonium salt is treated with sodium azide to afford the corresponding aryl azide intermediate.
- This step is crucial for introducing the azide group ortho to the bromine substituent, which directs subsequent cyclization.
Lithium-Mediated Cyclization
- The aryl azide is subjected to lithiation using organolithium reagents (e.g., n-butyllithium) at low temperatures (−78 °C).
- This induces an intramolecular cyclization , where the azide group attacks the lithiated aromatic ring, forming the benzotriazole ring system.
- The reaction is quenched with water or an electrophile to yield the final benzotriazole product.
Metal-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approach
Although the classical lithiation/cyclization is the main method for benzotriazoles, metal-catalyzed azide-alkyne cycloaddition (CuAAC) is a versatile synthetic platform for 1,2,3-triazoles and can be adapted for benzotriazole derivatives under certain conditions.
- Copper(I) catalysis promotes the cycloaddition between azides and alkynes to yield 1,4- or 1,5-disubstituted triazoles.
- For 6-bromo substituted triazoles, appropriate bromo-substituted alkynes or azides can be used.
- Reaction conditions typically involve CuI catalysts in methanol/water mixtures at ambient temperature.
- Post-cycloaddition modifications can introduce methyl groups at desired positions via Pd-catalyzed nucleophilic substitution or methylation reactions.
Research Findings and Optimization Data
Optimization of Cyclization Conditions
A key study on benzotriazole synthesis via azide-directed lithiation/cyclization reported the following optimization data (adapted from):
| Parameter | Condition | Yield (%) | Notes |
|---|---|---|---|
| Lithiation reagent | n-Butyllithium | 85 | Optimal for clean cyclization |
| Temperature | −78 °C to 0 °C | 80-90 | Lower temps favor regioselectivity |
| Solvent | Tetrahydrofuran (THF) | High | Good solubility and reaction control |
| Quenching agent | Water or saturated NH4Cl solution | 85 | Effective for product isolation |
| Reaction time | 1–2 hours | - | Sufficient for complete cyclization |
Influence of Substituents
- Methyl groups at the 1 and 5 positions stabilize the intermediate and favor cyclization.
- Bromine at the 6-position is tolerated well under lithiation conditions, allowing selective functionalization.
- Electron-withdrawing groups on the aromatic ring may reduce yields due to decreased nucleophilicity of the ring during lithiation.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Azide-Directed Lithiation/Cyclization | 2-bromo-4,6-dimethylaniline → diazotization → azidation → n-BuLi cyclization | High regioselectivity; good yields; direct formation of benzotriazole core | Requires low temperature and moisture-free conditions |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | CuI catalyst, bromo-substituted azides/alkynes, MeOH/H2O solvent | Versatile; mild conditions; adaptable for substitutions | Requires suitable alkyne/azide precursors; may need further functionalization |
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,5-dimethyl-1H-benzo[d][1,2,3]triazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions often involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotriazoles, while oxidation can produce quinone derivatives.
Scientific Research Applications
Medicinal Chemistry
6-Bromo-1,5-dimethyl-1H-benzo[d][1,2,3]triazole has been investigated for its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds. Its applications include:
- Antimicrobial Activity: Studies have indicated that compounds within the benzo[d][1,2,3]triazole family exhibit antimicrobial properties. Research has shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .
- Anticancer Properties: There is ongoing research into the anticancer potential of triazole derivatives. Some studies suggest that modifications to the benzo[d][1,2,3]triazole structure can enhance its efficacy against cancer cell lines .
Materials Science
The compound is also being explored in materials science for its potential applications in:
- Polymer Chemistry: this compound can serve as a building block for synthesizing new polymers with enhanced thermal stability and mechanical properties. Its bromine substituent allows for further functionalization which can be utilized in creating advanced materials .
- Dyes and Pigments: The unique color properties of this compound make it a candidate for use in dyes and pigments. Its stability under various environmental conditions is advantageous for applications in textiles and coatings .
Agricultural Chemistry
In agricultural chemistry, the compound's potential as a pesticide or herbicide is being evaluated:
- Pesticidal Activity: Research indicates that certain triazole derivatives demonstrate insecticidal properties against agricultural pests. The bromine atom may enhance the biological activity of these compounds against specific insect species .
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Antimicrobial Activity of Triazoles | Evaluated the antimicrobial efficacy of triazole derivatives | Found significant inhibition against E. coli and S. aureus strains |
| Synthesis of Novel Polymers | Investigated polymerization using triazole derivatives | Developed polymers with improved thermal stability |
| Pesticidal Properties of Triazoles | Assessed insecticidal activity | Identified effective compounds against aphids |
Mechanism of Action
The mechanism of action of 6-Bromo-1,5-dimethyl-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key differences between 6-Bromo-1,5-dimethyl-1H-benzo[d][1,2,3]triazole and structurally related triazole derivatives:
Substituent Effects on Activity
- Bromine vs.
- Dimethyl Substitution : Methyl groups at positions 1 and 5 may sterically hinder interactions with enzyme active sites but improve metabolic stability, as seen in other dimethyl-substituted heterocycles .
Thermal and Photophysical Properties
- Thermal Stability : Terpyridine-triazole hybrids decompose above 315°C, suggesting that the benzotriazole core in this compound likely shares similar robustness .
- Photophysical Behavior : Substituents on the triazole ring (e.g., electron-donating groups) induce bathochromic shifts in emission spectra. The bromine atom in this compound may quench fluorescence, limiting optical applications .
Biological Activity
6-Bromo-1,5-dimethyl-1H-benzo[d][1,2,3]triazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, antiprotozoal, and potential anticancer effects.
- Molecular Formula : C₇H₈BrN₃
- Molecular Weight : 212.05 g/mol
- CAS Number : 2287288-18-8
- Boiling Point : Not available
- Purity : 95%
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various benzotriazole compounds, it was found that those with bulky hydrophobic groups demonstrated potent activity against several bacterial strains including Escherichia coli and Bacillus subtilis. Specifically, the compound this compound showed promising results against these pathogens .
| Compound | Activity Against Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 25 |
| This compound | B. subtilis | 15 |
Antiprotozoal Activity
The compound has also been evaluated for its antiprotozoal effects. A study highlighted its effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. The derivative exhibited a dose-dependent inhibitory effect on both epimastigote and trypomastigote forms of the parasite. Notably, at a concentration of 50 µg/mL, it induced a significant reduction in parasite viability .
| Concentration (µg/mL) | Epimastigote Viability (%) | Trypomastigote Viability (%) |
|---|---|---|
| 25 | 50 | - |
| 50 | 64 | 95 |
Anticancer Potential
Emerging research suggests that triazole derivatives may possess anticancer properties. Preliminary studies indicate that compounds similar to this compound can inhibit cancer cell proliferation in vitro. The mechanism appears to involve the induction of apoptosis in cancer cells .
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, researchers tested the antibacterial efficacy of various triazole derivatives against resistant strains of bacteria. The findings indicated that this compound was among the most effective compounds tested.
Case Study 2: Antiparasitic Activity
A series of experiments conducted on Trypanosoma cruzi demonstrated that treatment with this compound resulted in a significant decrease in parasitic load compared to untreated controls. The study emphasized its potential as a therapeutic agent for Chagas disease.
Q & A
What are the key challenges in synthesizing 6-Bromo-1,5-dimethyl-1H-benzo[d][1,2,3]triazole with high regioselectivity?
Advanced
Regioselective introduction of bromine and methyl groups onto the benzotriazole core requires precise control of reaction conditions. For bromination, electrophilic aromatic substitution (EAS) is typically employed, but competing side reactions (e.g., over-bromination) must be mitigated by optimizing solvent polarity, temperature, and stoichiometry . Methylation often involves nucleophilic substitution or alkylation agents (e.g., methyl iodide), but steric hindrance from existing substituents can reduce yields. Computational modeling (DFT) is recommended to predict reactivity patterns and guide synthetic routes .
How can spectroscopic techniques resolve structural ambiguities in substituted benzotriazoles?
Basic
1H/13C NMR is critical for confirming substitution patterns. For 6-Bromo-1,5-dimethyl derivatives, coupling constants and splitting patterns distinguish between adjacent substituents. Mass spectrometry (HRMS) verifies molecular weight, while FT-IR identifies functional groups (e.g., C-Br stretching at ~550 cm⁻¹). Conflicting data may arise from tautomerism (e.g., 1H vs. 2H tautomers); X-ray crystallography provides definitive structural confirmation .
What methodologies are effective for analyzing the electronic effects of bromo and methyl substituents on benzotriazole derivatives?
Advanced
Solvatochromic studies assess polarity-dependent shifts in UV-Vis absorption to quantify electron-withdrawing (Br) or donating (CH₃) effects. DFT calculations (e.g., HOMO-LUMO gaps) model charge distribution and predict reactivity. For example, bromine’s inductive effect lowers electron density at the triazole ring, influencing photophysical properties in optoelectronic applications .
How can researchers optimize reaction conditions for introducing bromine at the 6-position of 1,5-dimethylbenzotriazole?
Basic
Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C) to favor mono-bromination. Catalytic Lewis acids (e.g., FeCl₃) enhance regioselectivity. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) isolates the target compound. Yields >70% are achievable with stoichiometric optimization .
What are the implications of steric and electronic effects in the biological activity of 6-Bromo-1,5-dimethylbenzotriazole derivatives?
Advanced
The bromine atom enhances lipophilicity, improving membrane permeability, while methyl groups reduce metabolic degradation. Molecular docking studies against microbial targets (e.g., fungal CYP51) reveal binding affinities influenced by substituent positioning. For example, bulky groups at the 1- and 5-positions may hinder interactions with active sites, necessitating structural modifications .
How can researchers address contradictions in reported antimicrobial activity data for benzotriazole derivatives?
Advanced
Discrepancies often arise from variations in assay protocols (e.g., broth microdilution vs. agar diffusion). Standardize testing using CLSI guidelines and include positive controls (e.g., fluconazole). Structure-activity relationship (SAR) analysis should account for substituent electronic profiles: bromine’s electronegativity may enhance activity against Gram-negative bacteria, while methyl groups could reduce toxicity .
What strategies are recommended for scaling up benzotriazole synthesis without compromising yield?
Basic
Microwave-assisted synthesis reduces reaction times (e.g., from 18 hrs to 2 hrs) and improves reproducibility . Flow chemistry enables continuous processing, minimizing side reactions. For bromination, in situ generation of HBr (via NaBr/H2SO4) avoids handling hazardous gaseous Br2 .
How does the substitution pattern of 6-Bromo-1,5-dimethylbenzotriazole influence its optoelectronic properties?
Advanced
Bromine’s heavy atom effect enhances intersystem crossing, making the compound a candidate for organic light-emitting diodes (OLEDs) . Methyl groups reduce π-π stacking, improving solubility in organic solvents. Cyclic voltammetry measurements show oxidation potentials correlate with HOMO levels, critical for designing charge-transport materials .
What computational tools are most effective for predicting the reactivity of benzotriazole derivatives?
Advanced
Density Functional Theory (DFT) with B3LYP/6-311G+(d,p) basis sets accurately models reaction pathways and transition states. Molecular dynamics (MD) simulations assess solvation effects, while QSAR models predict biological activity based on substituent descriptors (e.g., LogP, polar surface area) .
How can researchers validate the purity of 6-Bromo-1,5-dimethylbenzotriazole for pharmacological studies?
Basic
Combine HPLC (C18 column, acetonitrile/water gradient) with elemental analysis (C, H, N, Br) to confirm >95% purity. Thermogravimetric analysis (TGA) detects residual solvents, and melting point determination (DSC) identifies polymorphic impurities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
